2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the hydroxyacetamido and carboxylic acid groups. One common method involves the reaction of a thioamide with α-haloketones under basic conditions to form the thiazole ring. Subsequent functionalization steps introduce the hydroxyacetamido and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyacetamido group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products
Oxidation: Oxo derivatives of the hydroxyacetamido group.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyacetamido group can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole-4-carboxylic acid: Lacks the hydroxyacetamido group, resulting in different biological activities.
2-Amino-1,3-thiazole-5-carboxylic acid: Contains an amino group instead of the hydroxyacetamido group, leading to different reactivity and applications.
Uniqueness
2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid is unique due to the presence of both the hydroxyacetamido and carboxylic acid groups, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields .
Properties
IUPAC Name |
2-[(2-hydroxyacetyl)amino]-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c9-2-4(10)8-6-7-1-3(13-6)5(11)12/h1,9H,2H2,(H,11,12)(H,7,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOPIJLHNJLINU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)NC(=O)CO)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666505 |
Source
|
Record name | 2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60666505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172481-15-1 |
Source
|
Record name | 2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60666505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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